molecular formula C16H14O5 B172250 Deoxysappanone B CAS No. 113122-54-6

Deoxysappanone B

Cat. No. B172250
M. Wt: 286.28 g/mol
InChI Key: KCUXSQJYIWEGRG-UHFFFAOYSA-N
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Description

Deoxysappanone B, also known as 3-Deoxysappanone B, is a homoisoflavone compound isolated from Caesalpinia sappan L (Lignum Sappan) . It has anti-neuroinflammatory and neuroprotective effects .


Molecular Structure Analysis

The molecular formula of Deoxysappanone B is C16H14O5 . Its molecular weight is 286.28 .


Chemical Reactions Analysis

Deoxysappanone B has been found to inhibit the production of neuroinflammatory mediators by blocking the IκB kinase (IKK)-NF-κB and p38/ERK MAPK pathways .


Physical And Chemical Properties Analysis

The molecular weight of Deoxysappanone B is 286.28 and its molecular formula is C16H14O5 .

Scientific Research Applications

Anticancer Potential in Acute Myeloid Leukemia

Deoxysappanone B, a homoisoflavanoid compound extracted from Caesalpinia sappan, has shown potential as an anticancer agent, particularly in the treatment of acute myeloid leukemia (AML). It demonstrates preferential cytotoxicity to primary AML cells and stem/progenitor cells over normal hematopoietic cells. Its mechanism involves acting as a microtubule inhibitor, increasing lysosome acidity, and leading to lysosomal disruption. This novel action on microtubules and lysosomes is significant for its anti-leukemic effects (Bernard et al., 2013), (Bernard et al., 2015).

Neuroprotective Effects

Deoxysappanone B also exhibits neuroprotective properties. In studies using a lipopolysaccharide (LPS)-induced BV-2 microglia neuroinflammation model and LPS-induced microglia-neuron co-culture system, Deoxysappanone B effectively inhibited the release of neuroinflammatory mediators and protected neurons against inflammatory microglia-mediated neurotoxicity. Its anti-neuroinflammatory and neuroprotective effect is attributed to the suppression of neuroinflammatory mediators’ production and inflammation-induced neurotoxicity, by regulating the IKK-IκB-nuclear factor kappaB (NF-κB) and p38/ERK MAPK pathways (Zeng et al., 2015).

Potential in Treating Cryptosporidiosis

Deoxysappanone B has been identified as a potential agent against Cryptosporidium parvum growth in vitro. Among several compounds screened for anti-cryptosporidial activity, Deoxysappanone B showed significant efficacy. This highlights its potential in developing therapeutics for cryptosporidiosis, a disease caused by a zoonotic protozoan parasite (Jin et al., 2019).

properties

IUPAC Name

3-[(3,4-dihydroxyphenyl)methyl]-7-hydroxy-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O5/c17-11-2-3-12-15(7-11)21-8-10(16(12)20)5-9-1-4-13(18)14(19)6-9/h1-4,6-7,10,17-19H,5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCUXSQJYIWEGRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=C(O1)C=C(C=C2)O)CC3=CC(=C(C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Deoxysappanone B

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
153
Citations
KW Zeng, Q Yu, FJ Song, LX Liao, MB Zhao… - European journal of …, 2015 - Elsevier
… The major findings from our work revealed that Deoxysappanone B (DSB), a homoisoflavone compound isolated from C. sappan L. (Lignum Sappan), was effective in reducing …
Number of citations: 35 www.sciencedirect.com
K Chen, Y Fan, J Gu, Z Han, H Zeng… - Drug Design …, 2020 - Taylor & Francis
Introduction The aim of this study was to screen the leading compounds of natural origin with anti-angiogenic potential and to investigate their anti-angiogenic mechanism preliminarily. …
Number of citations: 9 www.tandfonline.com
P Xu, S Guan, R Feng, R Tang… - Phytochemical Analysis, 2012 - Wiley Online Library
… The mean recoveries for 3'-deoxysappanol, 3-deoxysappanone B, 4-O-methylsappanol and brazilin were 83%, 86%, 93% and 85%, respectively. The compounds obtained were …
M Namikoshi, T Saitoh - Chemical and pharmaceutical bulletin, 1987 - jstage.jst.go.jp
… deoxysappanone B (22 and 23) and 3'-deoxysappanone B (27) obtained from the same source. 4-O-Methylsappanol (6) and 4-O-Methylepisappanol (7) 4-0-Methylsappanol (6)1'4) and …
Number of citations: 66 www.jstage.jst.go.jp
Z Jin, J Ma, G Zhu, H Zhang - Frontiers in Microbiology, 2019 - frontiersin.org
… cedrelone (#3 hit; EC 50 = 0.267 μM), deoxysappanone b 7,4′-dimethyl ether (Deox B 7,4) … The remaining 9 compounds with EC 50 values ranging from 1.187 μM (deoxysappanone B …
Number of citations: 30 www.frontiersin.org
P Liu, L Zhong, J Xiao, Y Hu, T Liu… - Virology …, 2023 - virologyj.biomedcentral.com
… Furthermore, 12 components of AEE were identified by LC–MS assay, and molecular docking assay indicated that two new flavones, deoxysappanone B 7,3′-dimethyl ether, and 3,7-…
Number of citations: 7 virologyj.biomedcentral.com
D Bernard, M Gebbia, S Prabha, M Gronda… - Molecular Cancer …, 2013 - AACR
… -genomic profiling of Deoxysappanone B in S. cerevisiae and … We confirmed Deoxysappanone B's action as a microtubule … We also showed that Deoxysappanone B reversibly induces …
Number of citations: 0 aacrjournals.org
YP Chen, L Liu, YH Zhou, J Wen, Y Jiang… - Journal of Chinese …, 2008 - jcps.ac.cn
Abstract: To study the chemical constituents of Sappan Lignum. Chemical constituents were isolated by method of solvent extraction, repeated chromatography with silica gel, Sephadex …
Number of citations: 44 jcps.ac.cn
D Bernard, M Gebbia, S Prabha, M Gronda… - Apoptosis, 2015 - Springer
… This screen identified the novel small molecule Deoxysappanone B 7,4′ dimethyl ether (Deox B 7,4), which possessed nanomolar anti-leukemic activity. To determine the anti-…
Number of citations: 25 link.springer.com
J CM, P Jalantha - 2022 - agris.fao.org
unknown. SARS CoV-2 is a global pandemic threatening mankind and is causing great economic losses. Remedies are sought by eminent scientists throughout the world from various …
Number of citations: 0 agris.fao.org

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